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molecular formula C8H6BrClO2 B129413 alpha-Bromo-2-chlorophenylacetic acid CAS No. 141109-25-3

alpha-Bromo-2-chlorophenylacetic acid

Cat. No. B129413
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Patent
US07985859B2

Procedure details

α-Bromo-2-chlorophenyl acetic acid (350.0 gm) was dissolved in methanol (1.18 Liter) and concentrated sulphuric acid (53.20 gm) was added. The reaction mixture was refluxed for 4 hours. After completion of the reaction, the reaction mixture was distilled out to get a syrupy mass. To the residual mass, water (560 ml) was added and the product was extracted into chloroform (560 ml). The chloroform layer was separated and was treated with 10% aqueous sodium bicarbonate solution (1.12 Litre). The chloroform extract was finally washed with water and chloroform was distilled out to get a syrupy mass to get the titled compound.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.O.[CH3:19]O>>[CH3:19][O:4][C:3](=[O:5])[CH:2]([Br:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12]

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
560 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled out
CUSTOM
Type
CUSTOM
Details
to get a syrupy mass
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into chloroform (560 ml)
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
ADDITION
Type
ADDITION
Details
was treated with 10% aqueous sodium bicarbonate solution (1.12 Litre)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was finally washed with water and chloroform
DISTILLATION
Type
DISTILLATION
Details
was distilled out
CUSTOM
Type
CUSTOM
Details
to get a syrupy mass

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=C(C=CC=C1)Cl)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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